2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
This compound belongs to a class of molecules with significant chemical and biological interest. Its structural features, including the presence of fluorine atoms and a phenyl group, suggest potential for high binding affinity and selectivity towards biological targets. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold is particularly notable for its relevance in medicinal chemistry, often serving as a core structure for the development of adenosine receptor antagonists.
Synthesis Analysis
Synthetic approaches to derivatives similar to the mentioned compound often involve multistep reactions, including cyclocondensation, heterocyclization, and substitution reactions. These processes enable the introduction of various substituents, which can significantly influence the compound's chemical and biological properties. For instance, the synthesis of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives showcases the complexity and versatility of synthetic strategies applied to such compounds (Velihina et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has been characterized through various spectroscopic and crystallographic techniques. These studies reveal the compound's geometrical parameters, electronic distribution, and intermolecular interactions, providing insights into its stability and reactivity. For example, the crystal structure and spectroscopic characterization of similar compounds have been thoroughly investigated, highlighting the importance of the N5 substituent and its influence on the compound's affinity for biological targets (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives undergo various chemical reactions, including substitutions and cycloadditions, which can modify their chemical properties and biological activity. These reactions are influenced by the nature of substituents and reaction conditions. For instance, the introduction of alkyl and aralkyl chains on positions 7 and 8 has been explored to obtain potent and selective antagonists for the A(2A) adenosine receptor subtype (Baraldi et al., 1996).
properties
IUPAC Name |
4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N8/c19-15(20)12-6-13(16(21)22)28(26-12)8-14-25-18-11-7-24-30(10-4-2-1-3-5-10)17(11)23-9-29(18)27-14/h1-7,9,15-16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCUVJPNCRFGGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CN5C(=CC(=N5)C(F)F)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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